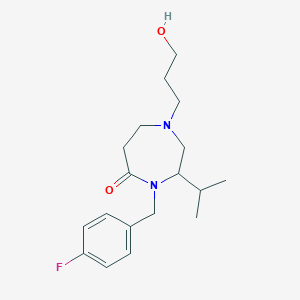
4-(4-fluorobenzyl)-1-(3-hydroxypropyl)-3-isopropyl-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-1-(3-hydroxypropyl)-3-isopropyl-1,4-diazepan-5-one is a synthetic compound that belongs to the class of benzodiazepines. It is also known as Flibanserin and is primarily used for the treatment of hypoactive sexual desire disorder (HSDD) in women. In recent years, there has been a significant interest in the scientific community to explore the potential applications of this compound in various fields, including neuroscience, pharmacology, and medicine.
作用机制
The mechanism of action of 4-(4-fluorobenzyl)-1-(3-hydroxypropyl)-3-isopropyl-1,4-diazepan-5-one involves the modulation of several neurotransmitters, including serotonin, dopamine, and norepinephrine. The compound acts as a partial agonist of 5-HT1A receptors and an antagonist of 5-HT2A receptors, which are involved in the regulation of sexual desire and arousal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the central nervous system. The compound has been shown to increase the levels of dopamine and norepinephrine in certain brain regions, which are involved in the regulation of mood, emotion, and sexual behavior. It also acts as a serotonin receptor agonist, which can modulate the levels of this neurotransmitter and affect sexual desire and arousal.
实验室实验的优点和局限性
The advantages of using 4-(4-fluorobenzyl)-1-(3-hydroxypropyl)-3-isopropyl-1,4-diazepan-5-one in lab experiments are primarily related to its ability to modulate the levels of various neurotransmitters and its potential applications in the study of sexual behavior and related disorders. However, the limitations include the potential for side effects and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for the study of 4-(4-fluorobenzyl)-1-(3-hydroxypropyl)-3-isopropyl-1,4-diazepan-5-one. One area of interest is the potential applications of the compound in the treatment of other disorders, such as depression and anxiety. Additionally, further research is needed to explore the long-term effects of the compound and its potential for addiction and abuse. Finally, the development of new and improved synthesis methods for the compound may also be an area of interest for future research.
In conclusion, this compound is a synthetic compound with potential applications in various fields, including neuroscience, pharmacology, and medicine. Its mechanism of action involves the modulation of various neurotransmitters, and it has been shown to have effects on sexual behavior and related disorders. Further research is needed to explore its potential applications and limitations.
合成方法
The synthesis of 4-(4-fluorobenzyl)-1-(3-hydroxypropyl)-3-isopropyl-1,4-diazepan-5-one involves several steps, including the reaction of 4-fluorobenzyl chloride with 3-hydroxypropylamine, followed by the reaction with isopropylmagnesium bromide. The final product is obtained after the reaction with carbon dioxide and subsequent purification steps.
科学研究应用
The potential applications of 4-(4-fluorobenzyl)-1-(3-hydroxypropyl)-3-isopropyl-1,4-diazepan-5-one in scientific research are vast. One of the primary areas of interest is the study of its mechanism of action and its effects on the central nervous system. The compound has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and sexual behavior.
属性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-hydroxypropyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-14(2)17-13-20(9-3-11-22)10-8-18(23)21(17)12-15-4-6-16(19)7-5-15/h4-7,14,17,22H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRNMFYDNNVRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)


![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B5326859.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5326862.png)
![4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)
![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)

![N-[2-(2-fluorophenoxy)ethyl]-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5326905.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine](/img/structure/B5326911.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-prop-2-yn-1-ylacetamide](/img/structure/B5326914.png)
![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)